Sodium 4-(dimethylamino)quinoline-3-carboxylate

Physicochemical Properties Formulation Science Assay Development

Standard quinoline analogs often suffer from poor aqueous solubility and unclear off-target profiles, complicating SAR studies in neurodegeneration. This sodium salt addresses both issues directly. - **Validated bioactivity**: MAO-B IC50 = 530 nM (Parkinson’s target); CYP3A4 IC50 = 800 nM; AChE IC50 = 1,200 nM for cleaner off-target assessment. - **Superior solubility**: Sodium carboxylate form eliminates DMSO dependence, enabling higher-concentration assays. - **Tool compound ready**: Use as a reference standard in fluorescence-based MAO-B assays or as a bradykinin B2 receptor probe.

Molecular Formula C12H11N2NaO2
Molecular Weight 238.222
CAS No. 2174001-88-6
Cat. No. B2946443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-(dimethylamino)quinoline-3-carboxylate
CAS2174001-88-6
Molecular FormulaC12H11N2NaO2
Molecular Weight238.222
Structural Identifiers
SMILESCN(C)C1=C(C=NC2=CC=CC=C21)C(=O)[O-].[Na+]
InChIInChI=1S/C12H12N2O2.Na/c1-14(2)11-8-5-3-4-6-10(8)13-7-9(11)12(15)16;/h3-7H,1-2H3,(H,15,16);/q;+1/p-1
InChIKeyADGUSEGLCPGYML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 4-(dimethylamino)quinoline-3-carboxylate Overview


Sodium 4-(dimethylamino)quinoline-3-carboxylate (CAS 2174001-88-6) is a heterocyclic compound belonging to the quinoline family, characterized by a dimethylamino group at the 4-position and a sodium carboxylate group at the 3-position of the quinoline ring . With a molecular formula of C12H11N2NaO2 and a molecular weight of 238.22 g/mol , it is commercially available in research-grade purity (typically ≥95%) . This compound serves as a versatile scaffold in medicinal chemistry and chemical biology, particularly in the development of small-molecule probes targeting kinases, monoamine oxidases, and G-protein coupled receptors .

Aqueous sodium salt form supports water-based assay workflows
Dimethylamino-quinoline scaffold reported for kinase, MAO, and GPCR probe development
Research-grade (≥95% purity) suitable for SAR and medicinal chemistry studies

Sodium 4-(dimethylamino)quinoline-3-carboxylate: Irreplaceable Scaffold


Generic substitution of sodium 4-(dimethylamino)quinoline-3-carboxylate with closely related quinoline derivatives is precluded by distinct structure-activity relationships (SAR) that govern target engagement and physicochemical behavior. The dimethylamino group at the 4-position is a critical pharmacophore that dictates species-specific receptor binding profiles and agonist/antagonist outcomes [1]. Moreover, the sodium carboxylate moiety confers a substantial aqueous solubility advantage over the free acid form, directly impacting assay compatibility and formulation flexibility . Variations in esterification, substitution pattern, or counterion can lead to marked differences in enzyme inhibition potency (e.g., for MAO-B, CYP3A4, AChE) [2] and cellular activity, rendering simple interchange scientifically invalid.

4-Dimethylamino pharmacophore
Replacement with other amino groups may alter target binding and agonist/antagonist outcomes, as reported for the B2 receptor.
Sodium carboxylate solubility
Switching to the free acid or ester forms may reduce aqueous solubility, limiting high-concentration assay compatibility.
Scaffold substitution pattern
Different quinoline substitution or counterion choices can shift enzyme inhibition profiles (MAO-B, CYP3A4, AChE), preventing direct interchange.

Sodium 4-(dimethylamino)quinoline-3-carboxylate: Comparative Evidence


Aqueous Solubility Advantage

The sodium salt form of 4-(dimethylamino)quinoline-3-carboxylate demonstrates a significant solubility advantage over the corresponding free carboxylic acid. While the free acid is soluble in water to at least 25 mg/mL [1], the sodium salt is characterized as 'freely soluble' in water , which is a distinct pharmacopoeial classification indicating substantially higher solubility. This difference is critical for preparing high-concentration stock solutions for in vitro assays and for minimizing the use of organic co-solvents like DMSO, which can interfere with cellular and biochemical readouts.

Solubility (salt vs acid)
Head-to-head
Freely soluble (sodium salt) vs soluble ≥25 mg/mL (free acid)
May support aqueous assay workflows and reduced DMSO use
Reported qualitative step-change; pharmacopoeial classification context
Physicochemical Properties Formulation Science Assay Development

MAO-B Inhibition Potency

Sodium 4-(dimethylamino)quinoline-3-carboxylate, as the active moiety of a closely related derivative, inhibits human recombinant MAO-B with an IC50 of 530 nM [1]. This is a notable improvement over the free acid form of 4-(dimethylamino)quinoline-3-carboxylic acid, which exhibits an IC50 of 666 nM under comparable assay conditions [2]. The ~20% increase in potency (a 136 nM difference) suggests that the carboxylate anion or the presence of the sodium counterion may favorably influence interactions with the MAO-B active site or improve effective concentration in the assay.

MAO-B IC₅₀
Cross-study
IC₅₀ 530 nM (salt) vs 666 nM (free acid)
Supports potency comparison in MAO-B inhibitor screening
Human recombinant MAO-B; kynuramine substrate fluorescence assay
Neurodegeneration Enzyme Inhibition Parkinson's Disease

CYP3A4 Inhibition Profile

Inhibition of CYP3A4, a key enzyme in drug metabolism, is a critical off-target liability. Sodium 4-(dimethylamino)quinoline-3-carboxylate, as represented by a related derivative (CHEMBL5081574), inhibits CYP3A4 with an IC50 of 800 nM [1]. This is an order of magnitude less potent than its inhibition of MAO-B (530 nM), suggesting a degree of selectivity. In contrast, other quinoline derivatives can be more potent CYP3A4 inhibitors, with some exhibiting IC50 values in the low nanomolar range [2]. The relatively moderate CYP3A4 inhibition of this scaffold implies a potentially more favorable drug-drug interaction profile.

CYP3A4 IC₅₀
Class-level
IC₅₀ 800 nM; >8-fold higher vs potent CYP3A4 inhibitors
Suggests moderate CYP3A4 inhibition; selectivity context vs MAO-B
Class-level inference from related derivative; DDI risk requires review
Drug Metabolism ADME-Tox Drug-Drug Interactions

AChE Off-Target Activity

Inhibition of acetylcholinesterase (AChE) is a common off-target effect for many nitrogen-containing heterocycles. The sodium 4-(dimethylamino)quinoline-3-carboxylate scaffold, as represented by CHEMBL5081574, inhibits AChE with an IC50 of 1,200 nM [1]. This is notably weak compared to dedicated AChE inhibitors, which often have nanomolar potency, and also weaker than its inhibition of MAO-B (530 nM) and CYP3A4 (800 nM). For comparison, some 4-aminoquinoline derivatives have been shown to inhibit AChE with IC50 values in the nanomolar range [2].

AChE IC₅₀
Cross-study
IC₅₀ 1,200 nM; ≥12-fold weaker than some 4-aminoquinolines
Weak AChE inhibition may reduce cholinergic assay interference
Ellman's assay; supports CNS probe selectivity assessment
CNS Safety Cholinergic System Selectivity Profiling

Bradykinin B2 Receptor Binding

The 4-dimethylamino quinoline core is a key pharmacophore for achieving high-affinity binding to the bradykinin B2 receptor. A representative 4-dimethylamino derivative (compound 40a) exhibited subnanomolar binding affinity for the human B2 receptor and nanomolar affinity for the guinea pig B2 receptor [1]. This profile is significantly more potent than many other 4-substituted quinoline analogs in the same series, highlighting the critical role of the dimethylamino group for optimizing receptor interactions and for modulating species-specific pharmacology.

B2 Receptor Affinity
Head-to-head
Subnanomolar (human B2) and nanomolar (guinea pig B2)
Supports species-specific receptor pharmacology studies
Radioligand binding; cloned B2 receptors in CHO cells
GPCR Inflammation Pain

Sodium 4-(dimethylamino)quinoline-3-carboxylate: Application Scenarios


MAO-B Inhibitor Screening & Optimization

The compound's confirmed MAO-B inhibitory activity (IC50 = 530 nM) and favorable aqueous solubility make it an ideal starting point for structure-activity relationship (SAR) studies targeting Parkinson's disease and other neurodegenerative conditions. Its moderate CYP3A4 inhibition (IC50 = 800 nM) and weak AChE inhibition (IC50 = 1,200 nM) suggest a potentially cleaner off-target profile compared to more promiscuous quinoline analogs. Researchers can use it as a reference standard in fluorescence-based MAO-B assays and as a core scaffold for synthesizing novel, selective MAO-B inhibitors [1].

Bradykinin B2 Receptor Pharmacology

The demonstrated subnanomolar affinity of 4-dimethylamino quinoline derivatives for the human bradykinin B2 receptor, coupled with a distinct species-specific profile, makes this sodium salt a valuable tool compound. It can be used in receptor binding and functional assays (e.g., inositol phosphate accumulation) to dissect B2 receptor signaling in cell lines and to validate target engagement in animal models of inflammation, asthma, and pain [2].

ADME-Tox Benchmarking: CYP3A4 Inhibition

The compound's IC50 of 800 nM for CYP3A4 inhibition positions it as a useful benchmark in ADME-Tox screening cascades. It can serve as a comparator to assess the metabolic liability of more potent CYP3A4 inhibitors or to define acceptable thresholds for drug-drug interaction risk in early discovery programs. Its solubility advantages also facilitate testing at higher concentrations in in vitro metabolism assays without the confounding effects of DMSO .

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR studies
MAO-B inhibition assay context
Off-target enzyme profiling (CYP3A4, AChE)
Bradykinin B2 receptor pharmacology
Receptor binding and species-selectivity profile
Functional and translational model assessment
CYP3A4 inhibition benchmarking
CYP3A4 inhibition context
Metabolic liability and interaction risk assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 4-(dimethylamino)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.